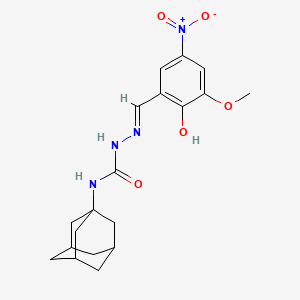
2-hydroxy-3-methoxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3-methoxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone, also known as ANS, is a semicarbazone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. ANS has been shown to exhibit promising anticancer, antiviral, and antiparasitic activities.
Applications De Recherche Scientifique
2-hydroxy-3-methoxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess antiviral activity against herpes simplex virus type 1 and 2, as well as antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease.
Mécanisme D'action
The mechanism of action of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound may also exert its antiviral and antiparasitic activities by inhibiting viral and parasitic enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo. It has also been found to inhibit the growth of cancer cells without affecting normal cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the migration and invasion of cancer cells. This compound has also been found to inhibit the replication of herpes simplex virus type 1 and 2, as well as the growth of Trypanosoma cruzi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone in lab experiments include its low toxicity, selectivity for cancer cells, and potential therapeutic applications. However, the limitations of this compound include its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
Future research on 2-hydroxy-3-methoxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone should focus on its mechanism of action, pharmacokinetics, and potential therapeutic applications. This compound may also be used in combination with other anticancer, antiviral, and antiparasitic agents to enhance their efficacy. Additionally, the development of this compound analogs may lead to the discovery of more potent and selective compounds for the treatment of cancer, viral infections, and parasitic diseases.
In conclusion, this compound is a semicarbazone derivative that has shown promising anticancer, antiviral, and antiparasitic activities. Its potential therapeutic applications make it a promising candidate for further research and development. The synthesis method of this compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Méthodes De Synthèse
The synthesis of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 1-adamantylsemicarbazide. The reaction is carried out in the presence of ethanol and a catalytic amount of hydrochloric acid. The resulting product is then purified through recrystallization.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-28-16-6-15(23(26)27)5-14(17(16)24)10-20-22-18(25)21-19-7-11-2-12(8-19)4-13(3-11)9-19/h5-6,10-13,24H,2-4,7-9H2,1H3,(H2,21,22,25)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSUHRNXRVKYHC-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC(=O)NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC(=O)NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[cyclohexyl(methyl)amino]-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6099051.png)
![2-methyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6099055.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6099060.png)
![N-[(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]-2-thiophenecarboxamide](/img/structure/B6099064.png)
![ethyl 4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6099065.png)
![1-(2-phenylethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6099070.png)
![N-(2-fluorophenyl)-3-{1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6099084.png)
![1-(2-fluorobenzyl)-N-methyl-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinamine](/img/structure/B6099095.png)
![N-[1-(4-methoxyphenyl)-3-methylbutyl]acetamide](/img/structure/B6099100.png)
![1-{2-hydroxy-3-[2-methoxy-4-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6099104.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-(methoxymethyl)piperidine](/img/structure/B6099111.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6099113.png)
![N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6099136.png)
![3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide](/img/structure/B6099147.png)